ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound features a fused ring system consisting of a thiophene ring and a pyrrole ring, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings . Another method follows the Hemetsberger–Knittel protocol, which includes nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and thermolysis promoting intramolecular cyclocondensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: This compound is utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate: Contains a chlorine atom at the 2-position, which can alter its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiophene and pyrrole rings, which contribute to its diverse reactivity and wide range of applications .
Properties
IUPAC Name |
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJGLCVEYTVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470926 | |
Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35357-56-3 | |
Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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